N-(5-硝基吡啶-2-基)-1-苯基环戊烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

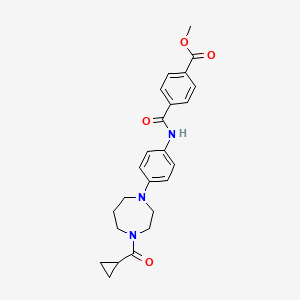

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitropyridine group is a heterocyclic aromatic ring, which would contribute to the compound’s stability and reactivity . The phenyl group is also an aromatic ring, while the cyclopentane carboxamide group is a cyclic aliphatic group with a polar carboxamide group .Chemical Reactions Analysis

The nitropyridine group in the compound can undergo various reactions, such as electrophilic substitution, due to the presence of the nitro group . The phenyl group can also undergo electrophilic aromatic substitution reactions. The carboxamide group in the cyclopentane ring can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group and the carboxamide group would increase its polarity .科学研究应用

在药物再利用和疾病管理中的作用

N-(5-硝基吡啶-2-基)-1-苯基环戊烷-1-甲酰胺,一种具有潜在药理学意义的化合物,与各种含硝基化合物结构相关,这些化合物已被用于疾病管理中的再利用。例如,硝唑胺是一种对细菌、病毒和原虫感染具有广谱活性的化合物,展示了含硝基化合物在治疗各种疾病中的多功能性。其有效性涵盖了从胃肠感染到对病毒感染(如COVID-19)的潜在益处,突显了研究含硝基化合物用于治疗应用的重要性 (Bharti et al., 2021)。

对食品安全和有毒物质减少的影响

对乳酸菌降解食品中有毒物质的研究突显了含硝基化合物对食品安全的贡献潜力。这些细菌降解有害物质如亚硝胺和多环芳烃的能力可以作为研究N-(5-硝基吡啶-2-基)-1-苯基环戊烷-1-甲酰胺等含硝基化合物在减少食品毒性方面应用的模型 (Shao et al., 2021)。

抗肿瘤活性

对咪唑衍生物的探索,这些衍生物与N-(5-硝基吡啶-2-基)-1-苯基环戊烷-1-甲酰胺共有硝基团的共同特征,在抗肿瘤活性研究中提供了有关该化合物在癌症治疗中潜在应用的见解。咪唑化合物已被评价其抗肿瘤性能,为新抗癌药物的开发提供了有希望的途径,并展示了含硝基化合物在药物化学中的更广泛潜力 (Iradyan et al., 2009)。

作用机制

Target of Action

The primary targets of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide It is known that nitropyridine derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide Nitropyridine derivatives are known to interact with their targets through various mechanisms

Biochemical Pathways

The biochemical pathways affected by N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide Nitropyridine derivatives are known to possess various biological activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide Nitropyridine derivatives are known to exhibit various biological activities , suggesting that this compound may have diverse molecular and cellular effects.

安全和危害

属性

IUPAC Name |

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(19-15-9-8-14(12-18-15)20(22)23)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEASZHCSURYQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)

![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)

![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)

![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)